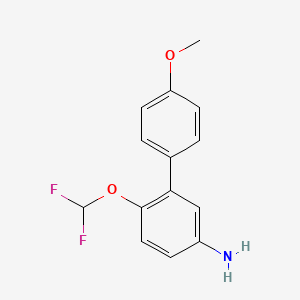

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline

Description

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline is a substituted aniline derivative characterized by two key substituents: a difluoromethoxy group (-OCF₂H) at the 4-position and a 4-methoxyphenyl group (-C₆H₄-OCH₃) at the 3-position of the benzene ring. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 4-methoxyphenyl moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

4-(difluoromethoxy)-3-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2/c1-18-11-5-2-9(3-6-11)12-8-10(17)4-7-13(12)19-14(15)16/h2-8,14H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVCADZHWVBPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline typically involves the reaction of 4-methoxyaniline with difluoromethoxy reagents under controlled conditions. One common method involves the use of difluoromethyl ether and a suitable catalyst to facilitate the introduction of the difluoromethoxy group onto the aniline ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline is , with a molecular weight of approximately 265.26 g/mol. The compound features a difluoromethoxy group and a methoxyphenyl substituent on an aniline backbone, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug discovery. Its structure suggests interactions with various biological targets, including enzymes and receptors, which can modulate biological pathways relevant to therapeutic effects in cancer treatment and neurodegenerative diseases .

Case Study: Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against cancer cell lines. For instance, derivatives of similar compounds have shown improved activity with IC50 values ranging from 7.3 μM to 11.4 μM, highlighting the importance of fluorinated groups in enhancing biological activity .

Materials Science

The difluoromethoxy group can influence the electronic properties of the molecule, making it suitable for applications in materials science, such as organic semiconductors and optoelectronic devices. The unique combination of functional groups allows for the design of materials with tailored properties.

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(difluoromethoxy)aniline hydrochloride | Contains a chloro group | Different reactivity due to chlorine presence |

| 4-Methoxyaniline | Lacks fluorine atoms; simpler structure | More straightforward synthesis; less complex reactivity |

| 3-Difluoromethoxyaniline | Similar difluoromethoxy group but different position | Variations in biological activity due to structural differences |

Synthesis and Production

The synthesis of this compound typically involves multiple steps, including the use of advanced purification techniques to ensure high yield and purity essential for research applications. Continuous flow reactors are often utilized in industrial production to optimize these processes.

Interaction Studies

Studies focusing on the binding affinity of this compound with biological targets have revealed its potential to influence enzyme activity and receptor binding. These interactions are critical for understanding its therapeutic potential and may lead to the development of novel pharmacological agents .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxyphenyl groups may enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, reducing electron density on the aniline ring compared to the methoxy group (-OCH₃) in 4-methoxy-3-(4-methoxyphenyl)aniline. This increases resistance to oxidative metabolism .

- The 4-methoxyphenyl group provides electron-donating effects, enhancing aromatic interactions in protein binding pockets, as seen in Pks13 inhibitors () .

Impact on Lipophilicity and Solubility: Difluoromethoxy analogs exhibit higher logP values (e.g., ~2.5–3.0) compared to methoxy-substituted compounds (logP ~1.8–2.2), improving membrane permeability but reducing aqueous solubility .

Synthetic Accessibility :

- The target compound can be synthesized via Mannich reactions or nucleophilic aromatic substitution , similar to routes described for 4-(piperidin-1-yl)aniline derivatives () .

- In contrast, triazole-containing analogs () require copper-catalyzed azide-alkyne cycloaddition (CuAAC), adding synthetic complexity .

Antimycobacterial Activity

- Compounds with 4-methoxyphenyl and difluoromethoxy groups (e.g., indole derivatives in ) inhibit Pks13, a key enzyme in tuberculosis mycobacterial cell wall synthesis. The target compound’s difluoromethoxy group may enhance binding affinity compared to non-fluorinated analogs .

Anticancer Potential

- Triazole-substituted anilines () demonstrate activity against cancer cell lines via kinase inhibition. The target compound’s difluoromethoxy group could similarly modulate kinase ATP-binding pockets .

Stability and Metabolic Resistance

Biological Activity

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline is an organic compound that has garnered attention due to its potential biological activities. With a molecular formula of C15H14F2N2O2, it features a difluoromethoxy group and a methoxyphenyl substituent on an aniline backbone, which contributes to its diverse chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Difluoromethoxy Group: Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Methoxyphenyl Substituent: Provides additional electron-donating properties, potentially affecting binding affinities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of β-Secretase (BACE1):

-

Binding Affinity Studies:

- Interaction studies reveal that compounds with similar structural features bind effectively to specific biological targets, indicating a promising pharmacological profile. The binding affinity is influenced by the presence of the difluoromethoxy and methoxy groups, which modulate interactions at the molecular level.

- Cellular Activity:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Alzheimer's Disease:

A study published in 2006 reported that derivatives of this compound showed selective inhibition of BACE1, leading to decreased amyloid deposition in animal models of Alzheimer's disease. This suggests a mechanism for neuroprotection and cognitive improvement in treated subjects . -

Anticancer Properties:

Recent research has identified that compounds structurally related to this compound possess significant cytotoxic effects on various cancer cell lines. The study indicated that these compounds could induce apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Difluoromethoxy)-2-nitroaniline | Contains a nitro group instead of a methoxy group | Exhibits strong electron-withdrawing properties |

| 4-(Difluoromethoxy)-2-fluoroaniline | Contains a fluoro group in place of methoxy | Enhanced lipophilicity and potential bioactivity |

| 2-Amino-5-(difluoromethoxy)benzoic acid | Contains a carboxylic acid moiety | Potential applications in pharmaceuticals |

Q & A

Q. What are the common synthetic routes for 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline, and what reaction conditions are critical for optimizing yield?

A two-step approach is often employed: (i) Introduction of the difluoromethoxy group via nucleophilic substitution on a pre-functionalized aniline precursor, followed by (ii) coupling of the 4-methoxyphenyl moiety using Suzuki-Miyaura or Ullmann reactions. Critical parameters include the use of Pd-based catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling efficiency and controlled pH (4–6) during fluorination to minimize side reactions . Reductive amination with NaBH₄/I₂ may also be applicable for intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

- NMR : ¹⁹F NMR is critical for confirming difluoromethoxy group incorporation, while ¹H/¹³C NMR resolves aromatic substitution patterns.

- HPLC-MS : Ensures purity and detects trace byproducts (e.g., dehalogenated species).

- X-ray crystallography : Resolves molecular conformation and packing; comparable trifluoromethyl analogs show planar aromatic systems with intermolecular hydrogen bonding .

Q. How does the compound’s stability vary under different storage conditions?

The electron-rich aniline core makes it susceptible to oxidation. Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to track decomposition pathways.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data across studies?

Discrepancies in reactivity (e.g., regioselectivity in electrophilic substitutions) may arise from solvent polarity or catalyst loading variations. Controlled replicate experiments with in situ IR/Raman monitoring can isolate critical variables. For spectral conflicts, comparative analysis with deuterated analogs or 2D NMR (e.g., NOESY) clarifies ambiguous assignments .

Q. How can computational modeling predict electronic properties relevant to catalytic applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, the methoxyphenyl group’s electron-donating effect raises HOMO levels, enhancing hole-transport capacity in electronic materials . MD simulations further assess solubility and aggregation tendencies in solvent systems.

Q. What role does this compound play in developing organic electronic materials?

Derivatives with bis(4-methoxyphenyl)aniline motifs exhibit strong hole-transport properties in perovskite solar cells. The difluoromethoxy group may improve thermal stability and reduce recombination losses. Device efficiency correlates with molecular packing, as shown in crystallographic studies of related structures .

Q. How are competing pathways controlled in multi-step syntheses involving this compound?

Competing C–N vs. C–O bond formation during fluorination is mitigated by optimizing stoichiometry (excess KF) and reaction time. For coupling steps, ligand selection (e.g., SPhos for Pd) suppresses homocoupling. Kinetic monitoring via inline UV-vis spectroscopy identifies optimal quenching points .

Q. What in situ monitoring techniques are recommended for tracking intermediate formation?

ReactIR or Raman spectroscopy enables real-time tracking of key intermediates (e.g., nitroso or imine species). For photochemical steps, UV-vis with fiber-optic probes quantifies transient intermediates. LC-MS sampling at fixed intervals validates reaction progress .

Q. What crystallographic data inform the compound’s material properties?

Single-crystal X-ray studies of analogs (e.g., 4-methoxy-3-(trifluoromethyl)aniline) reveal planar aromatic rings with intermolecular C–H···F interactions. Such packing arrangements influence charge transport in solid-state applications .

Q. How is the mechanism of electrophilic substitution at the aniline moiety elucidated?

Isotopic labeling (e.g., ¹⁵N-aniline) combined with kinetic isotope effect (KIE) studies distinguishes between concerted and stepwise mechanisms. Competitive experiments with substituents of varying electronic effects (e.g., –OCH₃ vs. –CF₃) quantify directing group influence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.